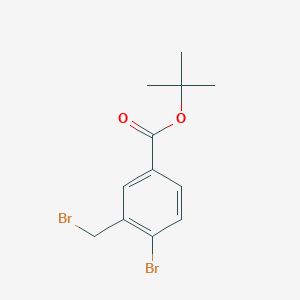
tert-Butyl 4-bromo-3-(bromomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-bromo-3-(bromomethyl)benzoate: is an organic compound with the molecular formula C12H15BrO2 . It is a crystalline solid that is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals . The compound is characterized by the presence of a tert-butyl ester group and two bromine atoms attached to the benzene ring, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 4-bromo-3-(bromomethyl)benzoate typically involves the reaction of 4-bromo-3-(bromomethyl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as pyridine . The reaction is carried out at a temperature range of 10-30°C for about 5 hours. After the reaction, the product is extracted using ethyl acetate and purified by washing with dilute acid and drying under reduced pressure .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromo-3-(bromomethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include methyl derivatives.
Scientific Research Applications
tert-Butyl 4-bromo-3-(bromomethyl)benzoate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-(bromomethyl)benzoate involves its ability to undergo nucleophilic substitution reactions, which allows it to form covalent bonds with various nucleophiles . This reactivity is leveraged in the synthesis of bioactive molecules and pharmaceuticals, where the compound acts as a key intermediate . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
- tert-Butyl 4-bromobenzoate
- tert-Butyl 3-bromobenzoate
- tert-Butyl 4-(bromomethyl)benzoate
Uniqueness: tert-Butyl 4-bromo-3-(bromomethyl)benzoate is unique due to the presence of two bromine atoms on the benzene ring, which enhances its reactivity and versatility in organic synthesis . This dual bromination allows for selective functionalization and the creation of complex molecular architectures .
Properties
Molecular Formula |
C12H14Br2O2 |
|---|---|
Molecular Weight |
350.05 g/mol |
IUPAC Name |
tert-butyl 4-bromo-3-(bromomethyl)benzoate |
InChI |
InChI=1S/C12H14Br2O2/c1-12(2,3)16-11(15)8-4-5-10(14)9(6-8)7-13/h4-6H,7H2,1-3H3 |
InChI Key |
VCJAJTNAGVGPKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


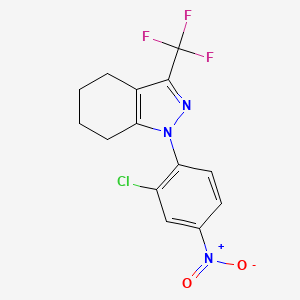
![3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13007567.png)

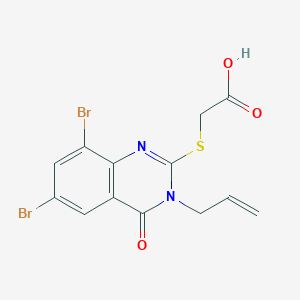

![2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine](/img/structure/B13007590.png)
![(1R,2R,5S,6R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13007591.png)
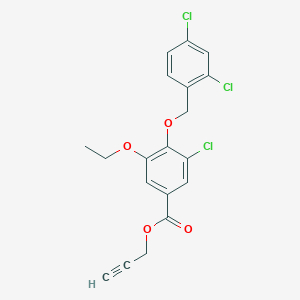
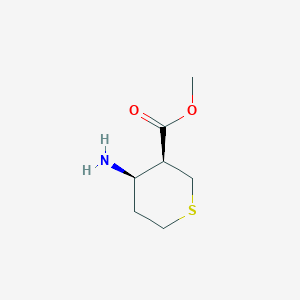
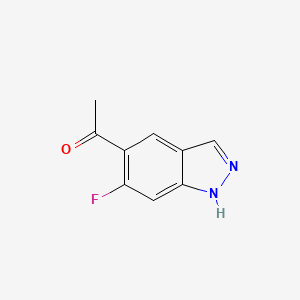
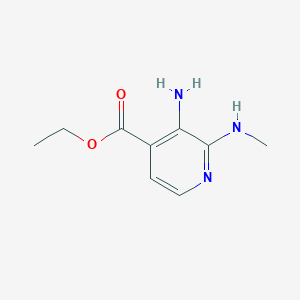
![3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007614.png)
![3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B13007637.png)
![6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007650.png)
